molecular formula C21H22ClFN4O B12180363 1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine

1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine

Cat. No.: B12180363
M. Wt: 400.9 g/mol
InChI Key: HDOMHGFNDBELQV-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorofluorophenyl group and an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Substitution on the Piperazine Ring: The piperazine ring is then substituted with the oxadiazole moiety through nucleophilic substitution reactions.

    Introduction of the Chlorofluorophenyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, owing to its unique chemical structure and biological activity.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine can be compared with other similar compounds, such as:

    1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]piperazine: This compound has a methyl group instead of a phenyl group on the oxadiazole ring, leading to different chemical and biological properties.

    1-[(2-Chloro-6-fluorophenyl)methyl]-4-[1-(5-phenyl-1,2,4-oxadiazol-2-yl)ethyl]piperazine: The position of the nitrogen atoms in the oxadiazole ring is different, which can affect the compound’s reactivity and biological activity.

Properties

Molecular Formula

C21H22ClFN4O

Molecular Weight

400.9 g/mol

IUPAC Name

2-[1-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C21H22ClFN4O/c1-15(20-24-25-21(28-20)16-6-3-2-4-7-16)27-12-10-26(11-13-27)14-17-18(22)8-5-9-19(17)23/h2-9,15H,10-14H2,1H3

InChI Key

HDOMHGFNDBELQV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(O1)C2=CC=CC=C2)N3CCN(CC3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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